

synthesis of monosodium oxalate from oxalic acid

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Compound of Interest

Compound Name: *Monosodium oxalate*

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An In-Depth Technical Guide to the Synthesis of **Monosodium Oxalate** from Oxalic Acid

Introduction

Monosodium oxalate, also known as sodium hydrogen oxalate (NaHC_2O_4), is the monosodium salt of oxalic acid. It serves as an important chemical intermediate in various fields, including pharmaceuticals, materials science, and analytical chemistry. In drug development, oxalate and its derivatives are of interest due to their roles in biological systems and as potential components of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of **monosodium oxalate** from oxalic acid, focusing on the underlying chemistry, a detailed experimental protocol, and methods for purification and characterization.

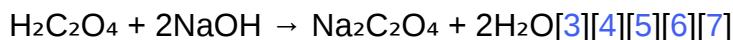
Core Synthesis Chemistry

The synthesis of **monosodium oxalate** is achieved through a straightforward acid-base neutralization reaction. Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$), a diprotic acid, reacts with sodium hydroxide (NaOH), a strong base. The stoichiometry of the reaction is critical in determining the final product. To produce **monosodium oxalate**, a precise 1:1 molar ratio of oxalic acid to sodium hydroxide must be employed.^{[1][2]}

The balanced chemical equation for this reaction is:



Adding a second equivalent of sodium hydroxide would result in the formation of disodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), as shown in the following reaction:



Therefore, careful control over the amount of sodium hydroxide added is paramount to ensure the selective synthesis of the desired monosodium salt.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a standard procedure for synthesizing and purifying **monosodium oxalate**.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Oxalic Acid Dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)	ACS Reagent, $\geq 99.5\%$	Sigma-Aldrich	Molar Mass: 126.07 g/mol
Sodium Hydroxide (NaOH)	Reagent Grade, $\geq 98\%$	Fisher Scientific	Molar Mass: 40.00 g/mol
Deionized Water	Type II	Millipore	Used as the reaction solvent.
Ethanol	95% or Absolute	VWR	Used for washing the final product.

Apparatus

- 250 mL Erlenmeyer flask or beaker
- Magnetic stirrer and stir bar
- Burette (50 mL) for precise addition of NaOH solution
- pH meter or phenolphthalein indicator
- Ice-water bath

- Büchner funnel and filter flask assembly
- Filter paper (Whatman No. 1 or equivalent)
- Glass stirring rod
- Spatula
- Watch glass
- Drying oven or desiccator

Synthesis Procedure

- Preparation of Reactant Solutions:
 - Prepare a 1.0 M solution of oxalic acid dihydrate by dissolving 12.61 g of $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in deionized water and making the total volume up to 100 mL.
 - Prepare a 1.0 M solution of sodium hydroxide by carefully dissolving 4.00 g of NaOH pellets in deionized water and making the total volume up to 100 mL. Allow this solution to cool to room temperature.
- Reaction Execution:
 - Transfer 100 mL of the 1.0 M oxalic acid solution (0.1 moles) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Place the flask in an ice-water bath on a magnetic stirrer and begin gentle stirring. Allow the solution to cool to approximately 0-5 °C.[8][9] This low temperature helps to control the reaction exotherm and promotes better crystal formation during neutralization.
 - Fill a burette with the 1.0 M NaOH solution.
 - Slowly add the NaOH solution dropwise to the chilled oxalic acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target endpoint is the half-equivalence point. For 0.1 moles of oxalic acid, this corresponds to the addition of exactly 100 mL of 1.0 M NaOH solution (0.1 moles).

- If using an indicator like phenolphthalein, the solution will remain colorless. The endpoint for **monosodium oxalate** is reached before the solution turns pink. A pH meter is the preferred method for monitoring the reaction.
- Isolation and Purification:
 - After the addition of NaOH is complete, **monosodium oxalate** may begin to precipitate, as its solubility is lower than that of oxalic acid in the reaction medium.
 - Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction and maximize precipitation.
 - Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[\[10\]](#)
 - Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and other soluble impurities.[\[10\]](#)
 - Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.

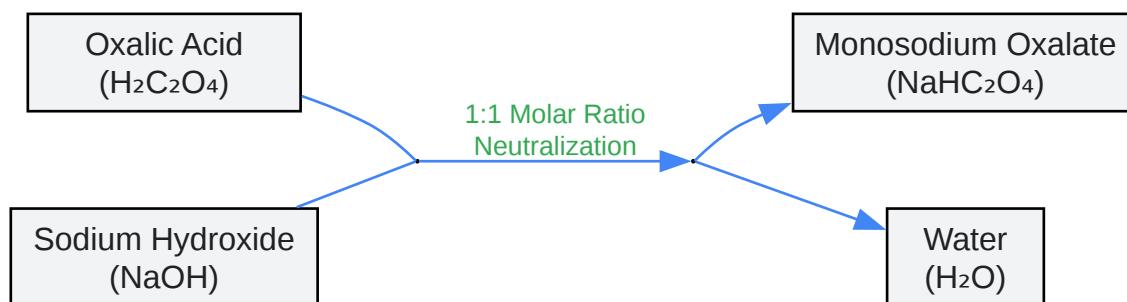
Data Presentation

The following table summarizes key quantitative data relevant to the synthesis of **monosodium oxalate**.

Parameter	Value	Unit	Source/Notes
Molar Mass (Oxalic Acid Dihydrate)	126.07	g/mol	Calculated
Molar Mass (Sodium Hydroxide)	40.00	g/mol	Calculated
Molar Mass (Monosodium Oxalate)	112.02	g/mol	Calculated
Theoretical Yield (from 0.1 mol Oxalic Acid)	11.20	g	Calculated
Melting Point (Monosodium Oxalate)	Decomposes	°C	Decomposes before melting
Solubility of Sodium Oxalate in Water (20 °C)	3.7	g/100 mL	[1]

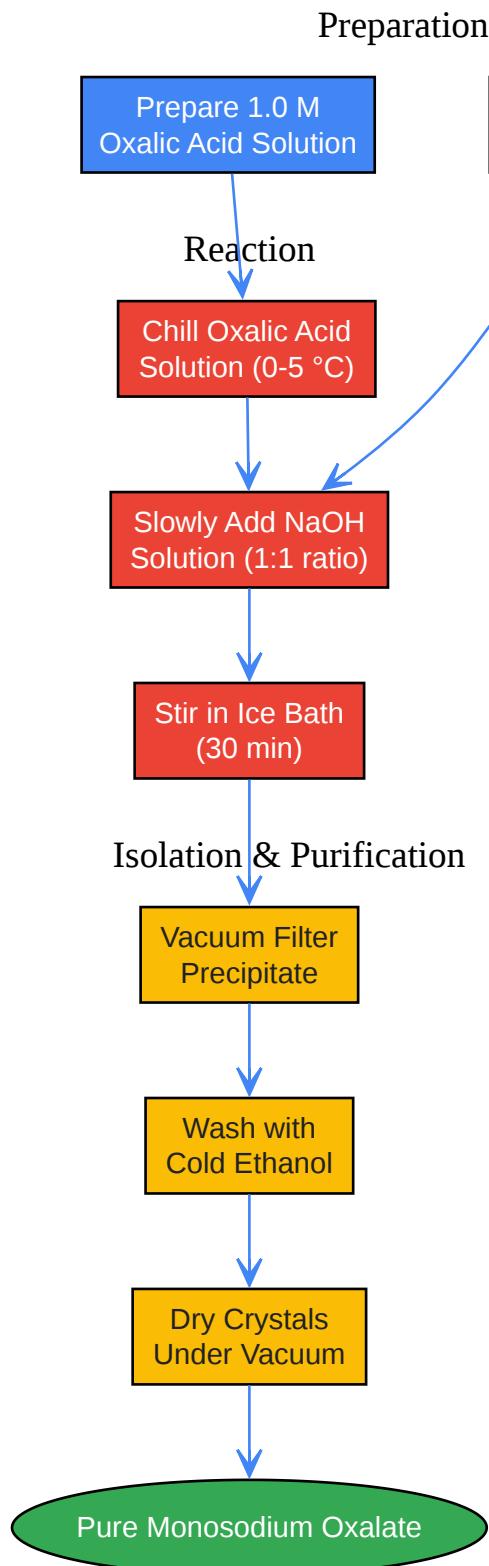
Visualizations

Reaction Pathway

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Caption: Reaction scheme for the synthesis of **monosodium oxalate**.

Experimental Workflow

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Caption: Step-by-step workflow for **monosodium oxalate** synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized **monosodium oxalate**, several analytical techniques can be employed:

- Titration: The oxalate content can be quantified by redox titration with a standardized potassium permanganate (KMnO_4) solution in an acidic medium.[1][11]
- Spectroscopy: Infrared (IR) spectroscopy can be used to identify characteristic functional group vibrations of the hydrogen oxalate anion.
- X-Ray Diffraction (XRD): Powder XRD is a definitive method for confirming the crystalline structure of the final product.[12]
- Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and sodium, which can be compared against the theoretical values for NaHC_2O_4 .

Safety Precautions

- Oxalic Acid: Oxalic acid is toxic and corrosive. Ingestion can be fatal, and skin or eye contact can cause severe irritation and burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe chemical burns to skin and eyes. Handle with extreme care, always using appropriate PPE. The dissolution of NaOH in water is highly exothermic and should be done with caution.
- Work should be conducted in a well-ventilated fume hood.

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